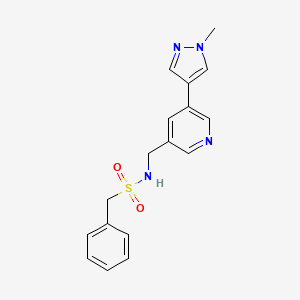

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-21-12-17(11-19-21)16-7-15(8-18-10-16)9-20-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-12,20H,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVOPTPIMBADBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a cross-coupling reaction such as the Buchwald-Hartwig amination, which involves the use of a palladium catalyst and a suitable base.

Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar pyrazole derivatives have demonstrated efficacy in reducing inflammation through mechanisms such as modulation of cytokine production and inhibition of reactive oxygen species generation in macrophages .

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide effectively inhibited the growth of various cancer cell lines, showcasing its potential as a therapeutic agent against tumors .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of related compounds in vivo, revealing significant reductions in inflammation markers following treatment, indicating a promising avenue for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the treatment of various cancers and inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Core Modifications

Pyridine-Thiazole Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and analogs feature a thiazole ring instead of the pyridine-pyrazole core. Key differences:

- Thiazole vs. Pyridine Core : Thiazole’s sulfur atom may enhance π-stacking interactions but reduce solubility compared to pyridine .

Pyridinesulfonamide with Trimethylpyrazole ()

N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (24) shares a pyridine-sulfonamide backbone but differs in:

- Direct Sulfonamide Attachment : The sulfonamide is directly linked to the pyridine ring (vs. a methylene bridge in the target compound), reducing conformational flexibility .

Triazole-Pyrazole Sulfonamides ()

Compounds like N-(5-amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide (32) incorporate a triazole ring, which introduces additional hydrogen-bonding sites. This may enhance binding affinity but reduce metabolic stability compared to the target’s simpler pyrazole .

Complex Chromene Derivatives ()

The patent compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide features a chromene-pyrazolopyrimidine core. Its rigid, polycyclic structure likely confers high melting points (252–255°C) and significant molecular weight (603.0 g/mol), contrasting with the target’s simpler architecture .

Physicochemical Properties

Melting Points

| Compound | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | Not Reported | 342.42 |

| Compound 24 () | 161–164 | 387.44 |

| Compound 32 () | 217–219 | 371.42 |

| Patent Compound () | 252–255 | 603.00 |

- The target’s methylene bridge may lower melting points compared to rigid analogs like Compound 24 or 32.

- Higher molecular weight in the patent compound correlates with elevated melting points .

Spectroscopic Data

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrazole ring, a pyridine ring, and a phenylmethanesulfonamide moiety, suggesting diverse mechanisms of action and therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H20N4O2S, with a molecular weight of approximately 364.44 g/mol. The presence of multiple functional groups allows for various interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C18H20N4O2S |

| Molecular Weight | 364.44 g/mol |

| Key Functional Groups | Pyrazole, Pyridine, Sulfonamide |

The biological activity of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide is attributed to its interaction with specific molecular targets, which may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways crucial for cellular functions.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds that share structural features with N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide. Here are notable findings:

- Antimicrobial Activity : A study on pyrazole derivatives indicated that modifications can enhance antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections .

- Anticancer Activity : Research on related compounds has demonstrated significant cytotoxic effects against cancer cell lines, indicating that structural variations can lead to enhanced therapeutic efficacy .

- Mechanistic Insights : Investigations into the interaction of similar compounds with cellular targets revealed insights into their mechanisms of action, particularly in modulating enzyme activity related to cancer progression .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide?

Methodological Answer:

The synthesis typically involves coupling reactions between pyrazole and pyridine precursors. For example:

- Step 1: React 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde with a benzylamine derivative in DMF under basic conditions (e.g., K₂CO₃) to form the imine intermediate .

- Step 2: Sulfonylation using phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:

Use single-crystal X-ray diffraction to confirm the stereochemistry and connectivity of the pyrazole-pyridine core. Key parameters include:

- Bond lengths/angles: Compare with analogous structures (e.g., 5-(4-fluorophenyl)-N-phenylpyrazole derivatives show C–S bond lengths of ~1.76 Å and C–N–C angles of ~120°) .

- Spectroscopic validation:

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The sulfonamide group is hygroscopic; store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis .

- Decomposition risks: Avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions, which may cleave the sulfonamide bond .

Advanced: How is biological activity assessed for this compound in kinase inhibition studies?

Methodological Answer:

- Assay design: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., FLT3 or JAK2) at 10 µM ATP and 1–100 µM compound concentrations.

- Data interpretation: IC₅₀ values <1 µM suggest high potency; compare with control inhibitors (e.g., midostaurin for FLT3). Cross-validate using cell viability assays (MTT) in leukemia cell lines .

Advanced: How can computational docking predict binding modes to therapeutic targets?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol:

Advanced: How do substituents on the pyrazole ring influence structure-activity relationships (SAR)?

Methodological Answer:

- Methyl group (1-position): Enhances metabolic stability by reducing CYP450 oxidation.

- Pyridine substitution (5-position): Electron-withdrawing groups (e.g., -F) improve target affinity but may reduce solubility. Compare with analogs like 5-(4-fluorophenyl) derivatives .

- SAR validation: Synthesize 10–15 analogs with systematic substitutions and test in dose-response assays .

Advanced: How to resolve contradictions in reported synthetic yields for similar sulfonamides?

Methodological Answer:

- Case study: Yields for sulfonylation vary between 60% (room temperature, 12 hrs) and 85% (0°C, 3 hrs). Optimize by:

- Mitigation: Use anhydrous solvents and molecular sieves to suppress side reactions .

Advanced: What analytical methods detect impurities in scaled-up synthesis?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate by-products (e.g., unreacted pyrazole intermediates, m/z ~250–300).

- Quantification: Limit impurities to <0.15% per ICH guidelines. For persistent by-products, employ preparative HPLC or fractional crystallization .

Advanced: How to identify novel biological targets for this compound?

Methodological Answer:

- Proteome-wide profiling: Use affinity chromatography with a biotinylated analog and streptavidin beads. Elute bound proteins and identify via LC-MS/MS.

- Validation: Confirm target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.